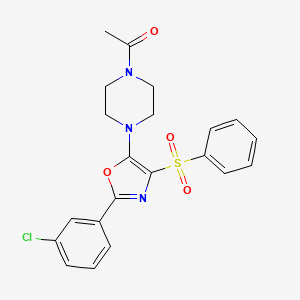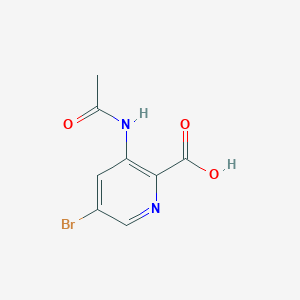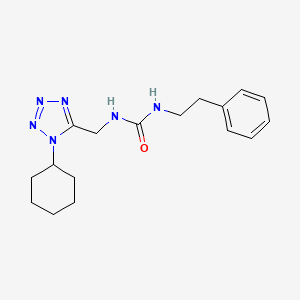![molecular formula C20H19N3OS B2647165 N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide CAS No. 2034435-75-9](/img/structure/B2647165.png)
N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-([2,3’-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide” is a complex organic compound. It likely contains a bipyridine moiety (a structure with two pyridine rings), an ethylthio group (an ethyl group attached to a sulfur atom), and a benzamide group (a benzene ring attached to an amide group). This compound could potentially be a part of the benzimidazole opioids class, which are synthetic opioids with an unusual benzimidazole structure .
Molecular Structure Analysis
The molecular structure of “N-([2,3’-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide” would likely be complex due to the presence of multiple functional groups. The structure-activity relationship of similar compounds has been explored to a reasonable extent. The optimal substitution pattern is fairly tightly defined, but even derivatives incorporating only some of these features are still potent opioids .
Chemical Reactions Analysis
Again, while specific chemical reactions involving “N-([2,3’-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide” are not available, we can infer from similar compounds that it might undergo reactions typical of its functional groups. For example, benzimidazole opioids bind the mu-opioid receptor and may exhibit potency up to several hundred times that of morphine .
Aplicaciones Científicas De Investigación
Neuroleptic Activity
Benzamides, including derivatives similar to the specified compound, have been synthesized and evaluated for their potential as neuroleptics. These compounds have been shown to inhibit apomorphine-induced stereotyped behavior in rats, suggesting a good correlation between structure and activity, which could imply potential applications in the treatment of psychosis (Iwanami et al., 1981).
Catalytic Applications
Metal- and reagent-free synthesis methods for benzothiazoles and thiazolopyridines from thioamides have been reported, indicating the role of similar benzamide derivatives in catalysis. These processes are important for the synthesis of compounds prevalent in pharmaceuticals and organic materials (Qian et al., 2017).
Anti-Fibrotic Drug Development
Substituted benzamides have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), with implications for anti-fibrotic drug development. These compounds exhibit excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in carcinoma xenograft models (Borzilleri et al., 2006).
Antiviral Activity
Benzamide-based compounds have been synthesized, showing remarkable antiavian influenza virus activity. These findings suggest potential applications in the development of antiviral drugs, particularly against bird flu influenza (Hebishy et al., 2020).
Metal/Ligand Stoichiometry in Catalysis
The control of metal/ligand stoichiometry in zirconium complexes with aminopyridinato ligands, related to the compound of interest, has been shown to lead to catalysts for ethylene polymerization, demonstrating the compound's potential application in catalysis and polymer science (Morton et al., 2000).
Direcciones Futuras
The future directions for “N-([2,3’-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide” would depend on its specific properties and potential applications. Benzotriazin-4(3H)-ones, which are underrepresented heterocyclic scaffolds with important pharmacological properties, have been synthesized using a new protocol that exploits acyclic aryl triazine precursors . This could potentially be a direction for future research involving “N-([2,3’-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide”.
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-2-25-19-8-4-3-7-17(19)20(24)23-13-15-9-10-18(22-12-15)16-6-5-11-21-14-16/h3-12,14H,2,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJFTAVUERGQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2647082.png)

![methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate](/img/structure/B2647088.png)
![2,4-dichloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B2647090.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2647094.png)
![[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate](/img/no-structure.png)
![6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647096.png)




![(E)-N-(3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-4-(dimethylamino)but-2-enamide](/img/structure/B2647104.png)
![4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2647105.png)